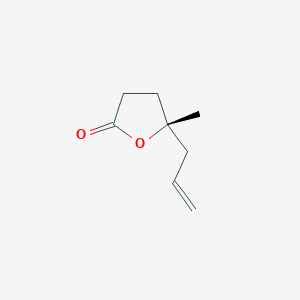
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- is a chemical compound known for its unique structure and properties. It belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring. This compound is characterized by the presence of a dihydro-5-methyl-5-(2-propenyl) group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form. Industrial methods often focus on scalability and reproducibility to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- include other furanones and related heterocyclic compounds. Examples include:
- 2(3H)-Furanone, dihydro-5-methyl-
- 2(3H)-Furanone, dihydro-5-(2-propenyl)-
Uniqueness
What sets 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- apart from similar compounds is its specific structural features, such as the presence of both a methyl and a propenyl group. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
654676-04-7 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(5R)-5-methyl-5-prop-2-enyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2)6-4-7(9)10-8/h3H,1,4-6H2,2H3/t8-/m0/s1 |
Clé InChI |
HSHSOYVJJCKZDP-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@]1(CCC(=O)O1)CC=C |
SMILES canonique |
CC1(CCC(=O)O1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)
![1H-Indole, 3-[(4-fluorophenyl)sulfonyl]-1-(3-piperidinyl)-](/img/structure/B15158330.png)

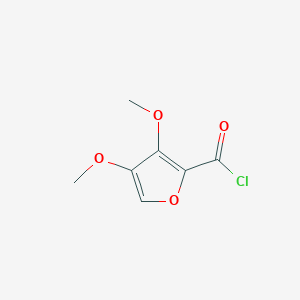
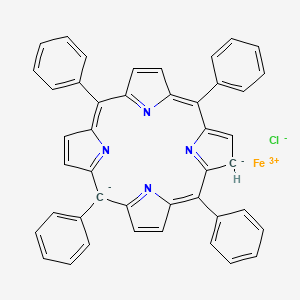
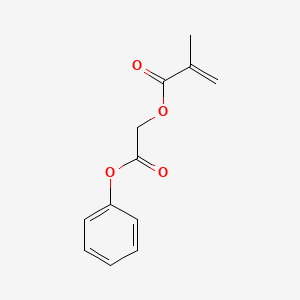
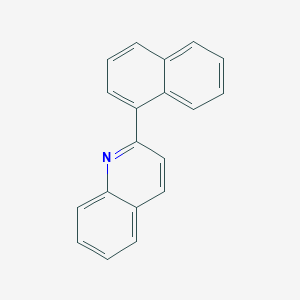
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
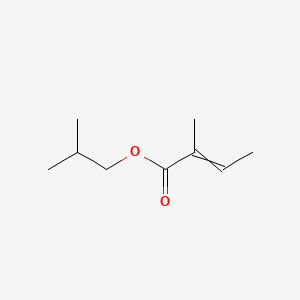
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
